REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)=[N:3]O>[Pt].C(O)(=O)C>[CH3:1][CH:2]([NH2:3])[C:5]12[CH2:6][CH:7]3[CH2:13][CH:11]([CH2:10][CH:9]([CH2:8]3)[CH2:14]1)[CH2:12]2
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC(=NO)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the acetic acid solution was concentrated to one-third of the original volume by vacuum distillation
|
Type
|
ADDITION
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Details
|
Water, 200 ml, was added to this conc. acetic acid solution and it
|
Type
|
CUSTOM
|
Details
|
to give a milky solution
|
Type
|
EXTRACTION
|
Details
|
The milky solution was extracted three times with 100 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride layer was dried over magnesium sulfate which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The methylene chloride solution was distilled under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C12CC3CC(C1)CC(C3)C2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |